molecular formula C10H10BrF B13595097 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene

4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene

Cat. No.: B13595097
M. Wt: 229.09 g/mol
InChI Key: WUMMBJLMBVGNDP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromomethyl group at the 4th position and a fluorine atom at the 6th position on the indene ring. Indene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 6-fluoro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted indene derivatives.

    Oxidation: Formation of fluoroindene alcohols or ketones.

    Reduction: Formation of 6-fluoro-2,3-dihydro-1H-indene.

Scientific Research Applications

4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

    6-Fluoroindene: A precursor for various fluorinated organic compounds.

    4-Bromo-2,3-dihydro-1H-indene: Similar structure but lacks the fluorine atom.

Uniqueness

4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and properties.

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrF/c11-6-8-5-9(12)4-7-2-1-3-10(7)8/h4-5H,1-3,6H2

InChI Key

WUMMBJLMBVGNDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)F)CBr

Origin of Product

United States

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